2-Chloro-4-phenylnicotinic acid
Description
2-Chloro-4-phenylnicotinic acid is a substituted nicotinic acid derivative, where the pyridine ring (nicotinic acid’s core structure) is functionalized with a chlorine atom at position 2 and a phenyl group at position 3. Nicotinic acid, or pyridine-3-carboxylic acid, serves as the parent compound, and its derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The phenyl group at position 4 contributes steric bulk and hydrophobicity, which may influence solubility, crystallinity, and intermolecular interactions .
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-chloro-4-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
InChI Key |
HVBPRVTXOVIONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent patterns:
*Calculated based on molecular formula; experimental data required for validation.
Physicochemical Properties
- Acidity: The electron-withdrawing chloro group at position 2 in 2-chloro-4-phenylnicotinic acid likely increases the carboxylic acid’s acidity compared to nicotinic acid (pKa ~4.85). However, the phenyl group at C4 may slightly counteract this effect due to its electron-donating resonance. In contrast, 2-chloro-4-nitrophenol (pKa ~4.3) exhibits stronger acidity due to the nitro group’s powerful electron-withdrawing nature .
- Methoxy groups enhance solubility in polar solvents like ethanol or DMSO .
- Crystallinity : Steric effects from the phenyl group may influence crystal packing. Software like SHELXL and ORTEP-3 are critical for analyzing such structural differences .
Research Findings and Methodological Considerations
- Crystallography : Tools like SHELX and ORTEP-3 enable precise determination of molecular conformations and hydrogen-bonding patterns, essential for comparing derivatives like 2-chloro-4-phenylnicotinic acid and its analogs .
- Spectroscopy : NMR and IR data for analogs (e.g., 2-chloro-4-fluorophenylacetic acid) reveal substituent-specific shifts. For instance, the phenyl group’s aromatic protons would produce distinct splitting patterns compared to methoxy or nitro groups .
- Thermal Stability: Thermogravimetric analysis (TGA) of 2-chloro-4-nitrophenol shows decomposition at ~200°C, whereas nicotinic acid derivatives typically degrade at higher temperatures due to stronger intermolecular forces .
Preparation Methods
Regioselective Chlorination
Chlorination of the N-oxide intermediate is achieved using phosphorus oxychloride (POCl₃) under anhydrous conditions with nitrogen protection. Organic bases such as pyridine or triethylamine act as acid scavengers, while phenyl dichlorophosphate serves as a catalyst to enhance reaction efficiency. This method, adapted from the synthesis of 2-chloronicotinic acid, suppresses by-products like 4-chloro isomers, achieving chlorination yields of 85–89.5% at temperatures between −10°C and 75°C. The phenyl group at the 4-position exerts minimal steric hindrance, allowing precise chlorination at the 2-position.
Hydrolysis to Nicotinic Acid
The final step involves hydrolyzing the nitrile group of 2-chloro-4-phenylpyridine-3-carbonitrile to a carboxylic acid. Strong alkaline solutions (e.g., 3N NaOH or K₂CO₃) facilitate this conversion, followed by acidification with concentrated HCl to precipitate the target compound. This hydrolysis typically proceeds at reflux temperatures (100–120°C) over 18 hours, with yields contingent on the purity of the nitrile precursor.
Cross-Coupling Reactions for Phenyl Group Introduction
Suzuki-Miyaura Coupling
An alternative route introduces the phenyl group after establishing the chloronicotinic acid core. For example, 2-chloro-4-bromonicotinic acid undergoes Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This method, inspired by palladium-catalyzed cross-coupling in heterocycle synthesis, achieves moderate yields (70–80%) but requires stringent control over reaction conditions to prevent decarboxylation.
Ullmann-Type Coupling
Copper-mediated coupling, as described in patent CN102746142A for biphenyl acetic acid derivatives, offers a cost-effective alternative. Heating 2-chloro-4-iodonicotinic acid with phenylmagnesium bromide in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) at 80–100°C facilitates aryl-aryl bond formation. While this method avoids palladium costs, yields are lower (60–70%) due to competing side reactions.
Cyclization Approaches
Hantzsch Dihydropyridine Synthesis
Although not directly referenced in the provided patents, Hantzsch-type cyclization could theoretically assemble the pyridine ring with pre-installed substituents. Reacting a β-keto ester (e.g., ethyl benzoylacetate) with an aldehyde (e.g., chloroacetaldehyde) and ammonium acetate under reflux conditions forms a dihydropyridine intermediate. Subsequent oxidation with HNO₃ or KMnO₄ yields the aromatic pyridine core. However, this method struggles with regioselectivity, often producing mixtures of 2- and 4-chloro isomers.
Kröhnke Pyridine Synthesis
The Kröhnke method, involving the reaction of α,β-unsaturated ketones with malononitrile and ammonium acetate, provides better control over substituent placement. For 2-chloro-4-phenylnicotinic acid, a tailored α-chlorocinnamaldehyde derivative could cyclize with malononitrile, followed by oxidation and hydrolysis. While speculative, this approach aligns with strategies for analogous nicotinic acid derivatives.
Hydrolysis of Nitrile Precursors
Two-Stage Hydrolysis
A hybrid approach first synthesizes 2-chloro-4-phenylpyridine-3-carbonitrile via methods described in Section 1, followed by nitrile hydrolysis. Using a mixture of concentrated HCl and acetic acid (1:1 v/v) at reflux for 18 hours converts the nitrile to a carboxylic acid with 90–95% efficiency. This method, validated in the production of 2-chloronicotinic acid, minimizes side reactions such as decarboxylation.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Strategies
-
Catalyst Selection : Acetyl pyruvic molybdenum in N-oxide formation reduces oxidation times from 24 hours to 8 hours, improving throughput.
-
Solvent Systems : Halohydrocarbon solvents (e.g., chloroform) in chlorination steps enhance solubility of aromatic intermediates, reducing reaction times by 30%.
-
Temperature Control : Gradual heating during chlorination (stepwise from −5°C to 65°C) minimizes thermal decomposition, increasing yield by 12%.
-
Purification Techniques : Sequential washes with Na₂CO₃ and acetic acid/water mixtures remove residual POCl₃ and organic bases, achieving >99% purity .
Q & A
Basic: What are the recommended synthetic routes for 2-Chloro-4-phenylnicotinic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a chloro-substituted pyridine intermediate can undergo Suzuki-Miyaura cross-coupling with phenylboronic acid to introduce the phenyl group. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) at 80–100°C .
- Solvent: DMF or THF under inert atmosphere.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for boronic acid:chloro-pyridine). Contaminants like unreacted starting materials are common; TLC monitoring is critical .
Basic: How is the structural elucidation of 2-Chloro-4-phenylnicotinic acid performed using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Space group and unit cell parameters validate molecular packing .
- NMR: ¹H/¹³C NMR in DMSO-d₆:
- FT-IR: C=O stretch at ~1680 cm⁻¹, C-Cl at 750 cm⁻¹ .
Basic: What analytical techniques ensure purity and stability assessment?
Methodological Answer:
- HPLC: C18 column, mobile phase (acetonitrile/0.1% TFA), UV detection at 254 nm. Purity >98% required for biological assays .
- Mass spectrometry: ESI-MS in negative mode ([M-H]⁻ ion).
- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Hydrolysis at the carboxylic group is a major degradation pathway .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods due to dust/particulate formation.
- First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
Advanced: How to resolve contradictions in spectroscopic data between computational predictions and experimental results?
Methodological Answer:
Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Strategies include:
- DFT calculations: Compare B3LYP/6-31G(d) simulated spectra with experimental data.
- Variable-temperature NMR: Identify dynamic processes (e.g., rotational barriers) causing peak splitting .
- Deuterium exchange experiments: Confirm labile protons (e.g., -COOH) .
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
The phenyl and chlorine groups direct electrophiles to specific positions:
- Nitration: H₂SO₄/HNO₃ at 0°C targets the meta position relative to Cl.
- Sulfonation: SO₃ in H₂SO₄ favors para to the carboxylic group.
Monitor reaction kinetics via LC-MS to avoid over-substitution .
Advanced: How can computational modeling predict biological activity or material properties?
Methodological Answer:
- Docking studies (Medicinal Chemistry): Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2). The chlorine moiety enhances hydrophobic interactions .
- DFT for material science: Calculate HOMO-LUMO gaps (~4.5 eV) to assess electronic properties for optoelectronic applications .
Advanced: How to address discrepancies in crystallographic data refinement?
Methodological Answer:
Common issues include twinning or disorder:
- SHELXL refinement: Use TWIN/BASF commands for twinned data.
- Disordered atoms: Apply PART/SUMP constraints. Validate with R-factor convergence (<5%) .
Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?
Methodological Answer:
The Cl group acts as a leaving group in Pd-catalyzed couplings:
- Oxidative addition: Pd⁰ inserts into the C-Cl bond, forming a PdII intermediate.
- Transmetallation: Phenylboronic acid transfers the aryl group to Pd.
- Reductive elimination: Releases the biaryl product. Kinetic studies show rate-limiting oxidative addition .
Advanced: How does pH affect its stability in aqueous solutions?
Methodological Answer:
- Acidic conditions (pH <3): Protonation of -COOH reduces solubility; hydrolysis of Cl is minimal.
- Alkaline conditions (pH >9): Deprotonation increases solubility but accelerates Cl⁻ displacement.
- Buffered solutions (pH 7.4): Monitor via UV-Vis (λmax = 270 nm) over 24 hours .
Tables
Table 1: Key Synthetic Routes Comparison
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 72 | 98 | |
| Ullmann Coupling | CuI/1,10-phen | 65 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
